n-Methyl-3,4,5,6-tetrahydropyridin-2-amine

Description

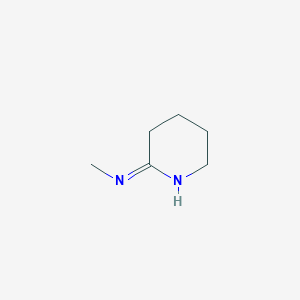

Structure

2D Structure

Properties

IUPAC Name |

N-methylpiperidin-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-7-6-4-2-3-5-8-6/h2-5H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYBWDBKVQRBJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1CCCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303342 | |

| Record name | n-methyl-3,4,5,6-tetrahydropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3256-26-6 | |

| Record name | NSC157920 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-methyl-3,4,5,6-tetrahydropyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

n-Methyl-3,4,5,6-tetrahydropyridin-2-amine (also referred to as MTHP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the pharmacological properties of MTHP, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

MTHP is characterized by its tetrahydropyridine structure with a methyl group at the nitrogen atom. This configuration contributes to its unique interaction with various biological targets.

1. Neuroprotective Effects

MTHP has demonstrated neuroprotective properties, particularly in models of neurodegenerative diseases. Studies indicate that MTHP can inhibit the activity of monoamine oxidase B (MAO-B), an enzyme implicated in the oxidative stress associated with neurodegeneration. The inhibition of MAO-B leads to decreased production of neurotoxic metabolites such as MPP+ (1-methyl-4-phenylpyridinium) from MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) .

2. Antioxidant Activity

The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in neuronal cells. This property is essential for protecting against cellular damage in various pathological conditions .

3. Anti-inflammatory Properties

Research has shown that MTHP can modulate inflammatory responses. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglia . The anti-inflammatory effects are particularly relevant in the context of neuroinflammatory diseases.

4. Anticancer Activity

MTHP derivatives have been evaluated for their anticancer properties. Notably, compounds derived from tetrahydropyridine structures have shown promising results against various cancer cell lines. For example, specific derivatives exhibited IC50 values ranging from 11 µM to 58 µM against different cancer types .

The biological activities of MTHP are mediated through various mechanisms:

- Receptor Interaction : MTHP has been identified as a partial agonist at serotonin receptors (5-HT2A), influencing neurotransmitter signaling pathways .

- Enzyme Inhibition : The compound's ability to inhibit MAO-B contributes to its neuroprotective effects by preventing the accumulation of toxic metabolites.

- Cytokine Modulation : By inhibiting pro-inflammatory cytokines, MTHP helps mitigate inflammation-related damage in neural tissues.

Case Studies

Scientific Research Applications

Medicinal Chemistry Applications

n-Methyl THP is recognized for its role as a pharmacophore in the development of various therapeutic agents. Its structural characteristics enable it to interact with biological targets effectively.

Dopamine Receptor Agonism

Research indicates that tetrahydropyridine derivatives, including n-Methyl THP, exhibit activity as dopamine receptor agonists. This property is significant in the context of neurodegenerative diseases such as Parkinson's disease. For instance, studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) model have demonstrated alterations in dopaminergic signaling pathways, which can be influenced by compounds like n-Methyl THP .

Anticancer Activity

Recent advancements have shown that tetrahydropyridine derivatives can possess anticancer properties. For example, synthesized derivatives have been evaluated for their efficacy against various cancer cell lines. The incorporation of n-Methyl THP into these structures has been linked to enhanced bioactivity .

Neuropharmacological Research

n-Methyl THP has been studied extensively for its neuropharmacological effects. Its ability to modulate neurotransmitter systems makes it a candidate for further research.

Neuroprotective Effects

The compound has shown promise in providing neuroprotective effects in models of neurodegeneration. By influencing glutamatergic and GABAergic transmission, n-Methyl THP may help mitigate excitotoxicity associated with neurodegenerative disorders .

Cognitive Enhancement

There is emerging evidence that tetrahydropyridine derivatives can enhance cognitive function. This application is particularly relevant in the context of conditions such as Alzheimer's disease and other forms of dementia where cholinergic signaling is compromised .

Synthetic Chemistry Applications

In synthetic chemistry, n-Methyl THP serves as an important intermediate in the synthesis of various compounds.

Synthesis of Pharmaceutical Intermediates

The compound is utilized as a building block for synthesizing more complex molecules used in drug development. The ease of modification of the tetrahydropyridine structure allows chemists to create a wide array of derivatives with tailored biological activities .

Catalysis

n-Methyl THP has been explored as a ligand in catalytic processes, particularly in reactions involving palladium and rhodium catalysts for hydrogenation and cross-coupling reactions. Its ability to stabilize metal centers enhances reaction efficiency and selectivity .

Case Studies

To illustrate the applications of n-Methyl THP more concretely, several case studies are presented below:

Comparison with Similar Compounds

Substituent Position and Stereochemistry

- 4-Methyl-3,4,5,6-tetrahydropyridin-2-amine (C₆H₁₂N₂) : Differs by a methyl group at the 4-position instead of the N-methyl group. This positional isomer exhibits altered dipole moments and basicity, impacting solubility and receptor interactions .

- (4S)-4-Methyl-1,4,5,6-tetrahydropyridin-2-amine : The stereochemistry at the 4-position introduces chirality, which can influence pharmacokinetics and binding specificity in biological systems .

Ring Modifications and Functional Groups

Aromatic and Heterocyclic Extensions

- 6-(1,2,3,6-Tetrahydropyridin-4-yl)pyridin-2-amine : Incorporates a pyridine moiety, increasing aromaticity and lipophilicity. This structural feature may improve blood-brain barrier penetration .

- 6-(3-Aminophenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine: Aryl and trifluoromethyl groups enhance binding affinity to hydrophobic pockets in enzymes or receptors .

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| n-Methyl-3,4,5,6-tetrahydropyridin-2-amine | C₆H₁₂N₂ | 112.17 | Moderate lipophilicity, basic pKa ~9.5 |

| 4-Methyl-3,4,5,6-tetrahydropyridin-2-amine | C₆H₁₂N₂ | 112.17 | Reduced basicity due to steric effects |

| 5,5-Dimethyl variant (hydrochloride) | C₇H₁₅ClN₂ | 162.66 | Enhanced crystallinity and stability |

| N,N-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine | C₉H₁₄N₄ | 178.24 | High polarity, multiple hydrogen bond donors |

Preparation Methods

Preparation via Suzuki Coupling, N-Methylation, and Reduction

One well-documented method involves a three-step process starting from 3-bromopyridine, as reported in a 2007 study:

Step 1: Suzuki Coupling

- React 3-bromopyridine with substituted aryl boronic acids in a toluene-water mixture (1:1) under reflux.

- Use bis(triphenylphosphine) palladium(II) dichloride as a catalyst and potassium carbonate as a mild base.

- This yields 3-aryl pyridines confirmed by aromatic proton peaks in ^1H NMR (6.9–7.8 ppm).

Step 2: N-Methylation

- Treat the 3-aryl pyridines with methyl iodide in acetone at room temperature for 3–4 hours.

- Formation of N-methylated pyridinium salts is confirmed by a singlet methyl peak at ~2.51 ppm in ^1H NMR.

Step 3: Reduction

- Reduce the N-methylated pyridinium salts using sodium borohydride in methanol at room temperature.

- This converts the pyridinium salts into N-methyl-1,2,5,6-tetrahydropyridine derivatives.

- Purification involves extraction with ethyl acetate and solvent evaporation.

This method provides a reliable route to N-methylated tetrahydropyridine derivatives with good yields and characterization by ^1H NMR, LC/MS, FTIR, and elemental analysis.

Tungsten-Mediated Regioselective Amination Approach

A more recent and innovative approach utilizes tungsten complexes to achieve regioselective amination of tetrahydropyridines:

- Starting from dihapto-coordinate 1,2-dihydropyridine tungsten complexes, protonation at C6 is followed by regioselective amination at C5.

- Primary and secondary amines are added stereoselectively anti to the metal center, producing exclusively cis-disubstituted tetrahydropyridines.

- The tungsten complex is then oxidized to liberate the 1,2,5,6-tetrahydropyridine product.

- This method allows for rapid generation of diverse 3-aminotetrahydropyridines with biological relevance.

- Key to success is controlling reaction conditions to prevent elimination side reactions, such as quenching with potassium tert-butoxide to inhibit E1 elimination.

- The method is versatile, enabling variation of nucleophiles and electrophiles, and is scalable for discovery chemistry.

Multi-Step Synthesis Involving N-Acylation, Quaternization, Partial Reduction, Hydrolysis, and Reductive Amination

An industrially relevant process for preparing related tetrahydropyridine derivatives includes:

Step 1: N-Acylation

- 3-Amino-4-methylpyridine is acylated with acid chlorides or anhydrides (e.g., acetyl chloride) at room temperature to form N-acylated pyridines.

Step 2: Quaternization

- The pyridine nitrogen is quaternized by reaction with benzyl halides (benzyl chloride or bromide) in toluene at elevated temperatures (80–110 °C).

- This forms benzyl quaternary ammonium salts.

Step 3: Partial Reduction

- The quaternized salts are partially reduced using sodium borohydride in methanol or water at 0–5 °C.

- This step converts the pyridine ring to a 1,2,5,6-tetrahydropyridine system.

Step 4: Hydrolysis

- The tetrahydropyridine intermediates are hydrolyzed using a mixture of hydrochloric acid and acetic acid at 80–85 °C.

Step 5: Reductive Amination

- The resulting aldehyde or ketone intermediates undergo reductive amination with methylamine in the presence of Lewis acids (e.g., titanium(IV) tetraisopropoxide).

- Subsequent reduction with sodium borohydride yields the N-methylated tetrahydropyridin-2-amine derivatives.

Step 6: Resolution (Optional)

- Chiral resolution can be performed using resolving agents such as dibenzoyl-L-tartaric acid to obtain enantiomerically pure compounds.

This multi-step process is notable for its efficiency, scalability, and high yields (up to 95%), making it suitable for pharmaceutical manufacturing.

Comparative Summary Table of Preparation Methods

Research Findings and Notes

- The Suzuki coupling route is effective for introducing aryl substituents before N-methylation and reduction, enabling structural diversity.

- Tungsten-mediated amination offers a novel route to cis-2-substituted 5-amino tetrahydropyridines with potential medicinal applications, showcasing stereocontrol and functional group tolerance.

- The industrial process emphasizes practical conditions, use of common reagents, and the ability to produce enantiomerically enriched products, important for pharmaceutical applications.

- Reaction monitoring by TLC, HPLC, and spectroscopic methods (NMR, LC/MS, FTIR) is critical for ensuring purity and completion at each step.

- Controlling temperature and reaction times is essential to avoid side reactions such as elimination or over-reduction.

Q & A

Basic Research Questions

Q. How can n-Methyl-3,4,5,6-tetrahydropyridin-2-amine be synthesized with high purity and yield?

- Methodological Answer : A common approach involves reductive amination of 3,4,5,6-tetrahydropyridin-2-one using methylamine in the presence of a reducing agent like sodium cyanoborohydride. Reaction conditions (e.g., solvent, temperature, pH) must be optimized to minimize side products such as over-alkylation. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization is critical to achieve >95% purity .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H NMR (DMSO-d6) should show distinct peaks for the methyl group (δ ~2.3 ppm) and NH protons (δ ~1.8 ppm, broad singlet). C NMR confirms the tetrahydropyridine ring structure (δ ~25–50 ppm for sp³ carbons) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 113.1 [M+H] for CHN .

- IR : A strong absorption band near 3300 cm confirms NH stretching .

Q. How can researchers resolve discrepancies in reported melting points for this compound?

- Methodological Answer : Contradictions in melting points (e.g., 174–175°C vs. lower values) may arise from impurities or polymorphic forms. Verify purity via HPLC (C18 column, mobile phase: acetonitrile/water) and perform differential scanning calorimetry (DSC) to identify polymorphs. Standardize crystallization solvents (e.g., ethanol vs. hexane) to ensure reproducibility .

Advanced Research Questions

Q. What strategies are effective for modulating the basicity of this compound to enhance its reactivity in catalytic systems?

- Methodological Answer : Basicity can be tuned by introducing electron-withdrawing groups (e.g., fluorine) at the 4-position of the tetrahydropyridine ring. Computational modeling (DFT, B3LYP/6-31G*) predicts pKa shifts, which are validated experimentally via potentiometric titration in aqueous methanol .

Q. How does the compound interact with biological targets such as monoamine oxidases (MAOs)?

- Methodological Answer : In vitro assays using recombinant MAO-A/MAO-B enzymes and substrate (kynuramine) reveal competitive inhibition. IC values are determined via fluorometric detection of HO production. Molecular docking (AutoDock Vina) identifies binding interactions with the FAD cofactor and active-site residues .

Q. What are the challenges in derivatizing this compound for SAR studies?

- Methodological Answer : Steric hindrance from the methyl group limits direct functionalization at the 2-amine position. Alternative routes include:

- Protection/Deprotection : Use Boc-anhydride to protect the amine, followed by Pd-catalyzed cross-coupling (Suzuki-Miyaura) for aryl group introduction .

- Ring Functionalization : Electrophilic substitution at the 5-position using HNO/HSO yields nitro derivatives for further reduction to amines .

Q. How can computational methods predict the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Molecular dynamics simulations (GROMACS) with explicit solvent models estimate logP and solubility parameters. Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS analysis detect degradation products (e.g., oxidation to pyridine-N-oxide) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s stability under acidic conditions. How should researchers address this?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.